2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide

Physicochemical Properties LogP Hydrogen Bonding

2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide is a synthetic hybrid molecule combining a 5-chloroquinolin-8-ol scaffold with an N,N-bis(2-hydroxyethyl)acetamide side chain. It belongs to the broader class of 8-hydroxyquinoline derivatives, a privileged structure in medicinal chemistry and agrochemistry recognized for diverse biological activities.

Molecular Formula C15H17ClN2O4
Molecular Weight 324.76 g/mol
CAS No. 88350-46-3
Cat. No. B12909980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide
CAS88350-46-3
Molecular FormulaC15H17ClN2O4
Molecular Weight324.76 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)OCC(=O)N(CCO)CCO)Cl
InChIInChI=1S/C15H17ClN2O4/c16-12-3-4-13(15-11(12)2-1-5-17-15)22-10-14(21)18(6-8-19)7-9-20/h1-5,19-20H,6-10H2
InChIKeyCXBNZCMMOQIHMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide (CAS 88350-46-3): A Hydroxyquinoline-Acetamide Hybrid for Chemical Research and Procurement Evaluation


2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide is a synthetic hybrid molecule combining a 5-chloroquinolin-8-ol scaffold with an N,N-bis(2-hydroxyethyl)acetamide side chain [1]. It belongs to the broader class of 8-hydroxyquinoline derivatives, a privileged structure in medicinal chemistry and agrochemistry recognized for diverse biological activities [2]. The compound has a molecular formula of C15H17ClN2O4 and a molecular weight of 324.76 g/mol . Its structural duality—the metal-chelating quinoline core and a highly polar, hydrogen-bond-capable amide tail—suggests it is not a generic quinoline derivative but a functionally specialized analog, differentiating it from simpler 8-hydroxyquinolines and ester-based analogs like cloquintocet-mexyl .

Procurement Precision: Why Closely Related Analogs Cannot Substitute for 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide in Target Applications


Within the 8-hydroxyquinoline family, substituting one derivative for another introduces significant risks that cascade from altered physicochemical properties to divergent biological function. For instance, a bifunctional glycine-type precursor substituted with 5-chloro-8-hydroxyquinoline, a core analog, serves as a key intermediate for generating hybrids with distinct amino acid and amine features [1]. Changing the side chain from the N,N-bis(2-hydroxyethyl)acetamide moiety to an ester (as in cloquintocet-mexyl, a commercial herbicide safener ) or to a simpler amide (e.g., N-benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide ) fundamentally alters hydrogen-bonding capacity, metal-chelation properties, and bioavailability. Generic substitution thus breaks structure-activity relationships built around this specific molecular geometry, making procurement of the exact entity critical for reproducible research and industrial processes.

Verifiable Differentiation Data for 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide Against Its Closest Analogs


Differential Structural Physicochemical Profile vs. Cloquintocet-mexyl

A key physicochemical differentiator is lipophilicity. 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide has a predicted LogP of approximately 3.24, indicating moderate lipophilicity . This contrasts sharply with the commercial herbicide safener cloquintocet-mexyl (CAS 99607-70-2), a 1-methylhexyl ester analog with a significantly higher predicted LogP of approximately 5.23 . The lower LogP of the target compound, driven by its two terminal hydroxyl groups, implies markedly different solubility and permeability profiles, which are critical parameters in biological assay design and formulation.

Physicochemical Properties LogP Hydrogen Bonding Drug Design

Enhanced Hydrogen-Bonding Capacity for Metal Chelation vs. Ester Analogs

The 8-hydroxyquinoline core is a well-known bidentate metal chelator [1]. The target compound enhances this core with a N,N-bis(2-hydroxyethyl)acetamide tail that introduces two additional hydrogen-bond donor/acceptor sites, absent in simple ester derivatives like cloquintocet-mexyl . This functional group expansion is expected to increase the denticity and alter the geometry of metal complexes, as observed in related hydroxyquinoline-based chelators with amido substituents that fine-tune luminescent and binding properties [2]. While direct binding constants for this specific compound are unavailable, this structural advantage is a class-level inference that positions it as a more versatile ligand for applications requiring higher coordination numbers or aqueous solubility.

Metal Chelation Coordination Chemistry 8-Hydroxyquinoline Stability Constant

Aqueous Solubility Advantage Over Simple Amide Analogs

The presence of two terminal polar hydroxyl groups distinguishes this compound from less soluble, structurally similar N-substituted acetamides. For instance, N-Benzyl-2-((5-chloroquinolin-8-yl)oxy)acetamide (CAS 88350-51-0) and N-(4-chloroquinolin-5-yl)acetamide lack these solubilizing groups. This structural feature translates to a predicted aqueous solubility (LogS) advantage. While precise experimental values are lacking, the class-level inference points to the target compound possessing significantly better aqueous solubility than its benzylated or non-hydroxylated amide counterparts, which is a critical factor for bioassay reproducibility and formulation ease.

Aqueous Solubility Property Prediction LogS Formulation

Top Application Scenarios for 2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide Driven by Its Differentiated Properties


Intermediate for Synthesizing Complex Bifunctional 5-Chloroquinoline Hybrids

This compound can serve as a key starting material for creating hybrid molecules with amino acid and amine features, leveraging the reactive N,N-bis(2-hydroxyethyl)acetamide handle for further derivatization. This application is grounded in published synthetic methodology that uses a closely related bifunctional glycine-type precursor substituted with 5-chloro-8-hydroxyquinoline [1]. Researchers performing such syntheses cannot substitute an ester analog like cloquintocet-mexyl, which would produce different products and require distinct reaction conditions.

Development of Aqueous-Soluble Metal-Chelating Probes or Catalysts

Its structure, featuring a classic metal-chelating 8-hydroxyquinoline core and a solubility-enhancing, multi-dentate amide tail, makes it a candidate for developing novel metal complexes for luminescent probes or homogeneous catalysis [1]. Unlike the lipophilic herbicide safener cloquintocet-mexyl, its predicted aqueous solubility is advantageous for applications under physiological or aqueous catalytic conditions .

Reference Standard in Analytical Method Development for Cloquintocet-Related Impurities

In the industrial production and quality control of the agrochemical safener cloquintocet-mexyl [1], monitoring process impurities is mandatory. As a structurally related amide impurity, this specific compound is a critical reference standard for developing and validating highly specific HPLC or LC-MS methods . Its procurement is non-negotiable for this purpose; no generic analog can serve as an authentic impurity marker.

Structural Component in Fragment-Based Drug Discovery (FBDD) Libraries

The combination of a privileged bioactive scaffold (5-chloroquinoline) with a partially restricted, three-dimensional, and polar side chain makes it a valuable fragment for library design. In silico profiling predicts a balanced LogP (~3.24) and good aqueous solubility, which are ideal fragment-like properties [1]. This differentiates it from flatter, more lipophilic quinoline fragments (such as 5-chloro-8-hydroxyquinoline) that may present solubility challenges or fail to explore novel chemical space in binding pockets.

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